molecular formula C10H12N2O3 B14523166 4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline CAS No. 62874-99-1

4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline

Cat. No.: B14523166
CAS No.: 62874-99-1
M. Wt: 208.21 g/mol
InChI Key: WNRUAOZQPRRMSM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a nitropropene group (-NO2) attached to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline typically involves the reaction of 4-methoxyaniline with 1-nitropropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acids or bases to catalyze the reaction, and solvents such as ethanol or methanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like LAH or sodium borohydride are used in solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-methoxy-N-(1-aminoprop-1-en-2-yl)aniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(1-methylcyclohexyl)aniline
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole

Uniqueness

4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline is unique due to the presence of both a methoxy group and a nitropropene group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62874-99-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-N-(1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C10H12N2O3/c1-8(7-12(13)14)11-9-3-5-10(15-2)6-4-9/h3-7,11H,1-2H3

InChI Key

WNRUAOZQPRRMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])NC1=CC=C(C=C1)OC

Origin of Product

United States

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